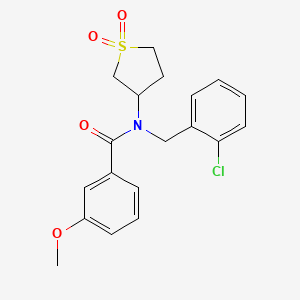

![molecular formula C23H23F3N2O2 B12136865 N-cyclopropyl-N-[1-(phenylcarbamoyl)cyclopentyl]-4-(trifluoromethyl)benzamide](/img/structure/B12136865.png)

N-cyclopropyl-N-[1-(phenylcarbamoyl)cyclopentyl]-4-(trifluoromethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Cyclopropyl-N-[1-(Phenylcarbamoyl)cyclopentyl]-4-(Trifluormethyl)benzamid ist eine komplexe organische Verbindung, die in verschiedenen Bereichen der wissenschaftlichen Forschung Interesse geweckt hat. Diese Verbindung zeichnet sich durch ihre einzigartigen Strukturmerkmale aus, darunter eine Cyclopropylgruppe, eine Phenylcarbamoylgruppe und eine Trifluormethylgruppe, die an einem Benzamid-Rückgrat befestigt sind.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-Cyclopropyl-N-[1-(Phenylcarbamoyl)cyclopentyl]-4-(Trifluormethyl)benzamid umfasst in der Regel mehrere Schritte, ausgehend von leicht verfügbaren Ausgangsmaterialien. Ein üblicher Syntheseweg umfasst die folgenden Schritte:

Bildung von Cyclopropylamin: Cyclopropylamin kann durch die Reaktion von Cyclopropylbromid mit Ammoniak synthetisiert werden.

Herstellung des Phenylcarbamoyl-Zwischenprodukts: Die Phenylcarbamoylgruppe wird durch die Reaktion von Phenylisocyanat mit Cyclopentylamin eingeführt.

Kupplungsreaktion: Der letzte Schritt beinhaltet die Kupplung des Cyclopropylamins und des Phenylcarbamoyl-Zwischenprodukts mit 4-(Trifluormethyl)benzoylchlorid unter geeigneten Reaktionsbedingungen, wie z. B. in Gegenwart einer Base wie Triethylamin, um die Zielverbindung zu erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann die Optimierung des oben genannten Synthesewegs beinhalten, um die Ausbeute und Reinheit zu verbessern. Dies kann die Verwendung von fortschrittlichen Katalysatorsystemen, kontinuierlichen Flussreaktoren und Reinigungstechniken wie Umkristallisation und Chromatographie umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-Cyclopropyl-N-[1-(Phenylcarbamoyl)cyclopentyl]-4-(Trifluormethyl)benzamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung entsprechender oxidierter Produkte führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, was zur Reduktion bestimmter funktioneller Gruppen innerhalb des Moleküls führt.

Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen Nucleophile bestimmte Substituenten am Benzamidring ersetzen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Chromtrioxid und Wasserstoffperoxid.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid und katalytische Hydrierung.

Substitution: Nucleophile wie Amine, Thiole und Halogenide unter geeigneten Bedingungen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zu Carbonsäuren oder Ketonen führen, während die Reduktion zu Alkoholen oder Aminen führen kann.

Wissenschaftliche Forschungsanwendungen

N-Cyclopropyl-N-[1-(Phenylcarbamoyl)cyclopentyl]-4-(Trifluormethyl)benzamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Medizinische Chemie: Die Verbindung wird auf ihr Potenzial als pharmakologisches Mittel untersucht, insbesondere bei der Entwicklung von entzündungshemmenden und krebshemmenden Medikamenten.

Biologische Studien: Sie wird in Studien verwendet, um ihre Wechselwirkungen mit biologischen Zielstrukturen wie Enzymen und Rezeptoren zu verstehen.

Chemische Biologie: Die Verbindung dient als Werkzeug zur Untersuchung biologischer Pfade und Mechanismen.

Industrielle Anwendungen: Sie wird auf ihr Potenzial für die Synthese von fortschrittlichen Materialien und Spezialchemikalien untersucht.

Wirkmechanismus

Der Wirkungsmechanismus von N-Cyclopropyl-N-[1-(Phenylcarbamoyl)cyclopentyl]-4-(Trifluormethyl)benzamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann diese Zielstrukturen hemmen oder aktivieren, was zu nachgeschalteten Auswirkungen auf zelluläre Pfade führt. Beispielsweise kann sie die Aktivität bestimmter Enzyme, die an Entzündungen beteiligt sind, hemmen, wodurch die Produktion von proinflammatorischen Mediatoren reduziert wird.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N-Phenyl-1-(Phenylsulfonamido)cyclopropan-1-carboxamid: Diese Verbindung weist strukturelle Ähnlichkeiten mit N-Cyclopropyl-N-[1-(Phenylcarbamoyl)cyclopentyl]-4-(Trifluormethyl)benzamid auf, insbesondere die Cyclopropan- und Phenylcarbamoylgruppen.

N-(1-(4-Nitro-Phenylcarbamoyl)-2-Phenyl-ethyl)-Benzamid: Eine weitere strukturell verwandte Verbindung mit einer Phenylcarbamoylgruppe und einem Benzamid-Rückgrat.

Einzigartigkeit

N-Cyclopropyl-N-[1-(Phenylcarbamoyl)cyclopentyl]-4-(Trifluormethyl)benzamid ist durch das Vorhandensein der Trifluormethylgruppe einzigartig, die besondere chemische Eigenschaften wie erhöhte Lipophilie und metabolische Stabilität verleiht. Dies macht sie zu einer wertvollen Verbindung für die Forschung in der medizinischen Chemie, da sie im Vergleich zu ähnlichen Verbindungen verbesserte pharmakokinetische Eigenschaften aufweisen kann.

Eigenschaften

Molekularformel |

C23H23F3N2O2 |

|---|---|

Molekulargewicht |

416.4 g/mol |

IUPAC-Name |

N-cyclopropyl-N-[1-(phenylcarbamoyl)cyclopentyl]-4-(trifluoromethyl)benzamide |

InChI |

InChI=1S/C23H23F3N2O2/c24-23(25,26)17-10-8-16(9-11-17)20(29)28(19-12-13-19)22(14-4-5-15-22)21(30)27-18-6-2-1-3-7-18/h1-3,6-11,19H,4-5,12-15H2,(H,27,30) |

InChI-Schlüssel |

ASPLVLZDSPGABX-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(C1)(C(=O)NC2=CC=CC=C2)N(C3CC3)C(=O)C4=CC=C(C=C4)C(F)(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12136789.png)

![N-(2,6-dibromo-4-methylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12136793.png)

![3-[(4-Fluorophenyl)methylthio]-4-(2-furylmethyl)-5-(2-pyridyl)-1,2,4-triazole](/img/structure/B12136796.png)

![2-[(Z)-(6-benzyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B12136802.png)

![2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethyl phenyl)acetamide](/img/structure/B12136804.png)

![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(diethylamino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12136809.png)

![3'-[(4-ethoxyphenyl)carbonyl]-4'-hydroxy-1'-(3-methoxypropyl)-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12136817.png)

![2,5-dichloro-N-{3-[(2-ethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B12136833.png)

![N-[2-(1H-Benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-4-bromo-benzamide](/img/structure/B12136846.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12136868.png)

![2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B12136876.png)